![molecular formula C14H10N2O2 B4714315 N-3-isoxazolyl-2-naphthamide](/img/structure/B4714315.png)
N-3-isoxazolyl-2-naphthamide
Overview
Description
N-3-isoxazolyl-2-naphthamide (INA) is a synthetic compound that has been widely used in scientific research. INA is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
Mechanism of Action
N-3-isoxazolyl-2-naphthamide acts as a potent inhibitor of PARP by binding to the enzyme's catalytic domain and preventing its activity. PARP inhibition leads to the accumulation of DNA damage, which can trigger cell death pathways in cancer cells. Additionally, this compound can also inhibit the activity of other enzymes, such as histone deacetylases, which are involved in gene expression regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of PARP by this compound can lead to the accumulation of DNA damage, which can trigger cell death pathways in cancer cells. Additionally, this compound can also inhibit the activity of other enzymes, such as histone deacetylases, which are involved in gene expression regulation. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-3-isoxazolyl-2-naphthamide in lab experiments is its potency as a PARP inhibitor. This allows for the efficient inhibition of PARP activity, which can be useful in studying the role of PARP in DNA repair and cell death pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on N-3-isoxazolyl-2-naphthamide. One area of interest is the development of more potent and selective PARP inhibitors for cancer therapy. Additionally, there is interest in studying the role of PARP inhibition in other diseases, such as neurodegenerative diseases and inflammatory diseases. Finally, there is interest in understanding the mechanism of action of this compound and other PARP inhibitors, which may lead to the development of more effective therapies.
Scientific Research Applications
N-3-isoxazolyl-2-naphthamide has been extensively used as a research tool to study the role of PARP in DNA repair and cell death pathways. PARP is an important enzyme that is involved in the repair of DNA damage caused by various agents, including radiation and chemotherapy. Inhibition of PARP can sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.
properties
IUPAC Name |
N-(1,2-oxazol-3-yl)naphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(15-13-7-8-18-16-13)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSGZWFXRZTCOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NOC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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